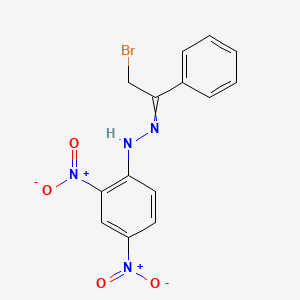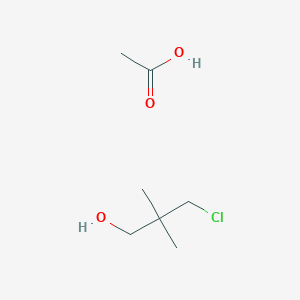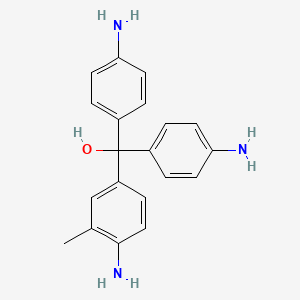
C.I. Basic Violet 14, carbinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Basic Violet 14, also known as crystal violet carbinol, is a synthetic dye derived from triphenylmethane. It appears as a dark green powder and is known for its vibrant violet color when dissolved in water. This compound is widely used in various industries, including textiles, printing, and biological staining .
準備方法
Synthetic Routes and Reaction Conditions
CIThe synthesis involves heating Michler’s ketone with ammonium chloride and zinc chloride at temperatures between 150°C and 160°C . Another method involves passing ammonia over a mixture of 4,4’-bis(dimethylamino)diphenylmethane, sulfur, oxalic acid, and salt at gradually increasing temperatures from 125°C to 170°C, followed by converting the resulting dye-base into its hydrochloride .
Industrial Production Methods
Industrial production of C.I. Basic Violet 14 typically follows the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified to obtain the desired dye quality .
化学反応の分析
Types of Reactions
C.I. Basic Violet 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to colorless leuco-bases, which are often used in different applications.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are commonly used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia are often employed.
Major Products Formed
Oxidation: Various oxidized derivatives of the dye.
Reduction: Colorless leuco-bases.
Substitution: Substituted derivatives of the dye.
科学的研究の応用
C.I. Basic Violet 14 has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Medicine: Utilized in certain medical diagnostics and as an antiseptic.
作用機序
The mechanism of action of C.I. Basic Violet 14 involves its interaction with cellular components. In biological staining, the dye binds to cellular structures, allowing for visualization under a microscope. The molecular targets include nucleic acids and proteins, which the dye interacts with through ionic and hydrogen bonding . The pathways involved in its staining properties are primarily related to its ability to penetrate cell walls and membranes .
類似化合物との比較
Similar Compounds
C.I. Basic Violet 1: Another triphenylmethane dye with similar staining properties but different shades of violet.
C.I. Basic Green 4:
C.I. Basic Yellow 2: A diphenylmethane dye with yellow coloration.
Uniqueness
C.I. Basic Violet 14 is unique due to its specific shade of violet and its high tinctorial strength. It is particularly valued for its brilliance and ability to produce vibrant colors in various applications .
特性
CAS番号 |
76-82-4 |
|---|---|
分子式 |
C20H21N3O |
分子量 |
319.4 g/mol |
IUPAC名 |
(4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol |
InChI |
InChI=1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3 |
InChIキー |
OYHZNLZYIRSDHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
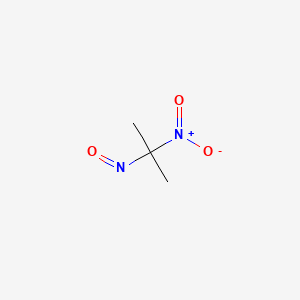
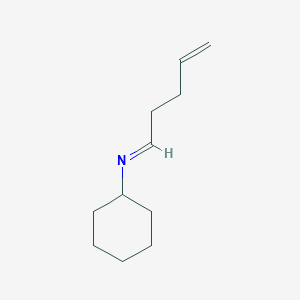
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
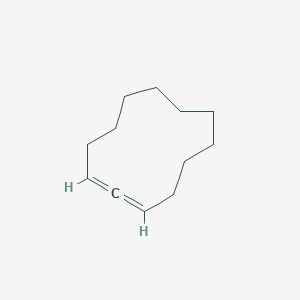
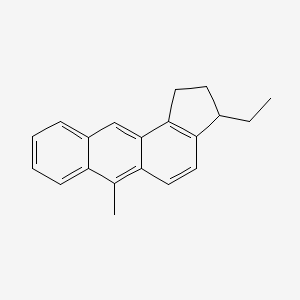
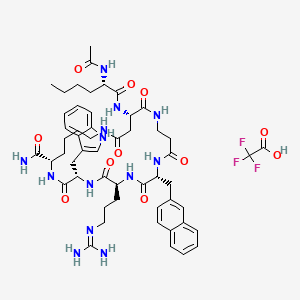
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

